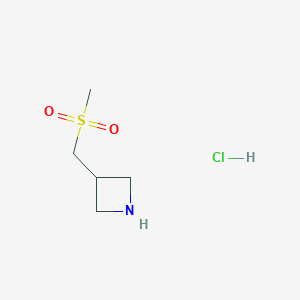

3-(Methanesulfonylmethyl)azetidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Methanesulfonylmethyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1400764-60-4 . It has a molecular weight of 171.65 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Synthesis Analysis

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H9NO2S.ClH/c1-8(6,7)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H . The InChI key is VGUZBHCVRWHGTL-UHFFFAOYSA-N .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 171.65 .Applications De Recherche Scientifique

Applications in Drug Development and Therapeutic Research

Sulfonamide Compounds in Antibacterial Therapy

Sulfonamide compounds, including structures similar to "3-(Methanesulfonylmethyl)azetidine hydrochloride," have been a significant class of synthetic bacteriostatic antibiotics. They were the primary therapy against bacterial infections before the advent of penicillin. These compounds have found applications in various clinical settings, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics due to the sulfonamide functional group's versatility (Gulcin & Taslimi, 2018).

Phosphonate Derivatives for Anti-HIV Therapy

AZT (3′-Azido-3′-deoxythymidine), a well-known anti-HIV drug, has been modified into various phosphonate derivatives to reduce toxicity and improve efficacy. Phosphonate derivatives, which share a conceptual link with sulfonamide compounds through their use in drug modification for improved therapeutic profiles, highlight the ongoing research into developing less toxic and more effective drug formulations (Khandazhinskaya, Matyugina, & Shirokova, 2010).

Environmental and Analytical Chemistry

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate and degradation pathways of polyfluoroalkyl chemicals, including those with sulfonamide and similar functional groups, have been extensively studied. These investigations provide insights into how such compounds are broken down in the environment and their potential impacts on ecological and human health (Liu & Mejia Avendaño, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

Propriétés

IUPAC Name |

3-(methylsulfonylmethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETHHDQJCPZGBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2580004.png)

![4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2580007.png)

![N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2580009.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2580013.png)

![3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2580017.png)